![molecular formula C21H19N3O2 B2864983 (4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone CAS No. 1040706-91-9](/img/structure/B2864983.png)
(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many bioactive compounds and drugs . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Applications De Recherche Scientifique
Cancer Therapeutics: Targeting PKM2 in Colorectal Cancer
NPD10084 has been identified as a compound with anti-proliferative activity against colorectal cancer cells. The compound’s mechanism involves the thermal destabilization of pyruvate kinase muscle isoform 2 (PKM2), a glycolytic enzyme crucial for cancer metabolism . By disrupting the PKM2 complex, NPD10084 inhibits non-glycolytic PKM2-regulated signaling pathways, offering a novel approach to cancer treatment .
Proteome-wide Cellular Thermal Shift Assay (CETSA)
The development of 2D Gel Electrophoresis-Based Proteome-wide CETSA (2DE-CETSA) has been facilitated by compounds like NPD10084. This method allows for the identification of thermal stability-shifted proteins due to interactions with small compounds, providing insights into the molecular targets and mechanisms of action of potential therapeutics .
Drug Discovery: Phenotypic Screening
NPD10084 was discovered through cell-based phenotypic screening, which is a strategy that does not rely on preconceived target molecules. This approach can lead to the discovery of first-in-class small-molecule drugs, with NPD10084 serving as a prime example of the success of this method .
Protein-Protein Interaction Disruption
NPD10084 has been shown to interrupt protein-protein interactions between PKM2 and other proteins such as β-catenin or STAT3. This disruption leads to the suppression of downstream signaling, which is vital for the proliferation and survival of cancer cells .
Target Validation of Small Compounds
The CETSA method, particularly the 2DE-CETSA, is a label-free technique for target validation of small compounds like NPD10084. It monitors the thermal stabilization or destabilization of proteins due to binding with the compound, thus confirming the direct molecular targets .
Anti-Cancer Compound Profiling
Using the 2DE-CETSA technique, researchers can profile the thermally shifted proteins after treatment with compounds like NPD10084. This profiling helps in understanding the compound’s impact on the cellular proteome and its potential as an anti-cancer agent .
Mécanisme D'action
Target of Action
NPD10084 primarily targets the Pyruvate Kinase Muscle Isoform 2 (PKM2) . PKM2 is a glycolytic enzyme that plays a crucial role in cancer metabolism . It is involved in the last step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing one molecule of pyruvate and one molecule of ATP .
Mode of Action
NPD10084 interacts with PKM2, inducing thermal destabilization of the protein . This interaction disrupts the protein-protein interactions between PKM2 and other proteins such as β-catenin or STAT3 . The disruption of these interactions leads to the suppression of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by NPD10084 is the glycolytic pathway . By targeting PKM2, NPD10084 disrupts the normal function of this enzyme in the glycolytic pathway . This disruption leads to changes in the metabolic processes of the cell, particularly those related to energy production .
Result of Action
The result of NPD10084’s action is the suppression of non-glycolytic PKM2-regulated signaling in cancer cells . This leads to an anti-proliferative activity against colorectal cancer cells, both in vitro and in vivo . By disrupting the normal function of PKM2, NPD10084 inhibits the growth and proliferation of cancer cells .
Propriétés
IUPAC Name |
(4-methoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSWHYOKYAGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.